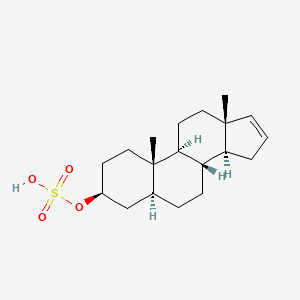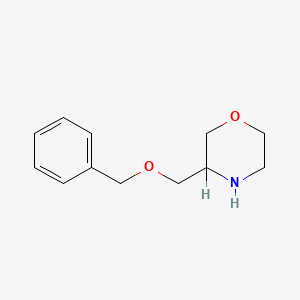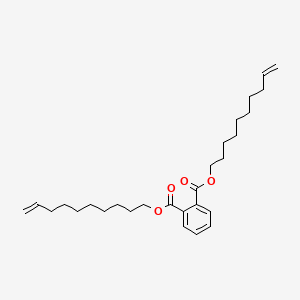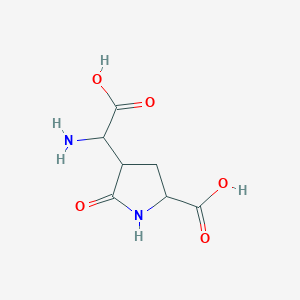
Penmacric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penmacric acid, also known as penmacrate, belongs to the class of organic compounds known as proline and derivatives. Proline and derivatives are compounds containing proline or a derivative thereof resulting from reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Penmacric acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, penmacric acid is primarily located in the cytoplasm.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Penmacric acid, an optically active C-4 substituted pyroglutamic acid, has been efficiently synthesized from N-triisopropylsilylpyrrole through a unique 11-step sequence. This process includes the addition of the pyrrole nucleus onto a chiral nitrone and the formation of the pyroglutamic acid moiety by reductive hydrogenation of the pyrrole, followed by oxidation into pyrrolidinone (Berini, Pelloux-Léon, Minassian, & Denis, 2009).
- The first total synthesis of penmacric acid and its stereoisomer, epipenmacric acid, was achieved starting from trans-4-hydroxy-l-proline, using an Et3B-induced diastereoselective radical addition reaction to control stereoselectivity at the C3 stereogenic center (Ueda, Ono, Nakao, Miyata, & Naito, 2007).
Chemical Properties and Applications
- Alkylation reactions using alpha-halolactams or lactam enolates derived from bicyclic lactam templates, applied to the synthesis of protected penmacric acid and its analogues, can achieve high endo- or exo- diastereoselectivity. This method allows for stereochemical correction and moderate efficiency in producing these compounds (Anwar, Bailey, Dickinson, Edwards, Goswami, & Moloney, 2003).
- A short formal synthesis of three epimers of penmacric acid, starting from pyroglutamate in one or two steps, has been developed. This synthesis process demonstrates the impact of both chelation and steric factors on the stereochemical outcome in reactions of Li and Ti enolates of pyroglutamate with imines (Sikriwal, Kant, Maulik, & Dikshit, 2010).
Potential Biomedical Applications
- While direct research on the biomedical applications of penmacric acid is limited, related compounds like ursolic acid and maslinic acid, which are pentacyclic triterpenoids like penmacric acid, have been studied for their potential therapeutic uses. These compounds have shown efficacy in inhibiting muscle atrophy, inducing hypertrophy, and demonstrating anti-tumor properties (Jeong et al., 2015) (Márquez Martín et al., 2006) (Reyes-Zurita et al., 2016).
Eigenschaften
CAS-Nummer |
55297-13-7 |
|---|---|
Produktname |
Penmacric acid |
Molekularformel |
C7H10N2O5 |
Molekulargewicht |
202.16 g/mol |
IUPAC-Name |
4-[amino(carboxy)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H10N2O5/c8-4(7(13)14)2-1-3(6(11)12)9-5(2)10/h2-4H,1,8H2,(H,9,10)(H,11,12)(H,13,14) |
InChI-Schlüssel |
QEFCFJFZZLNSPP-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)NC1C(=O)O)C(C(=O)O)N |
Kanonische SMILES |
C1C(C(=O)NC1C(=O)O)C(C(=O)O)N |
Synonyme |
penmacric acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



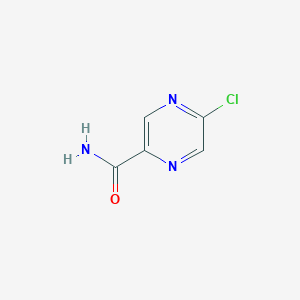
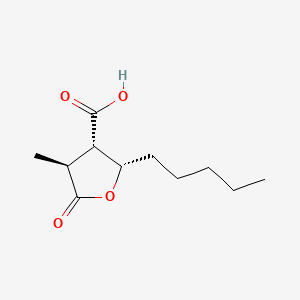
![N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B1198459.png)
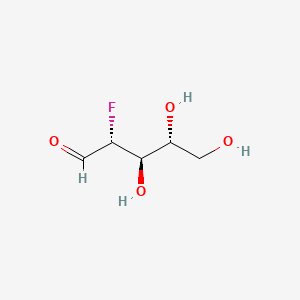
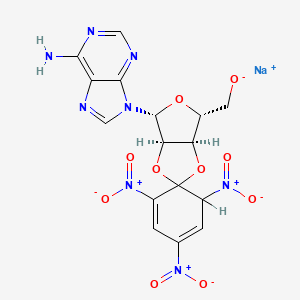
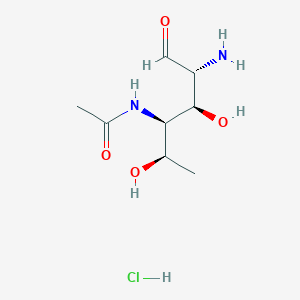
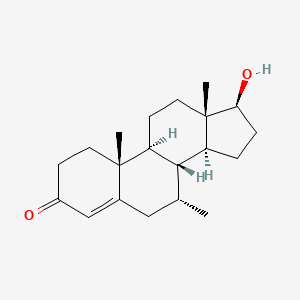
![N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(3,5-dibromo-4-hydroxyphenyl)methyl]-20,20-diethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1198466.png)
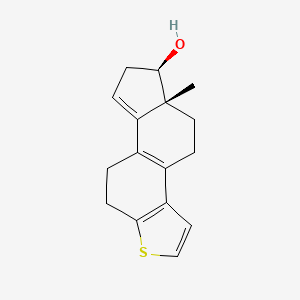
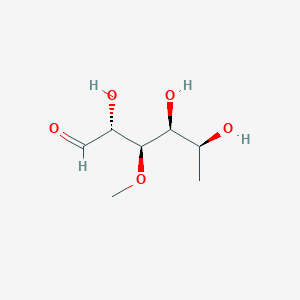
![(10S,13R,14R,16S,17R)-16-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1198473.png)
